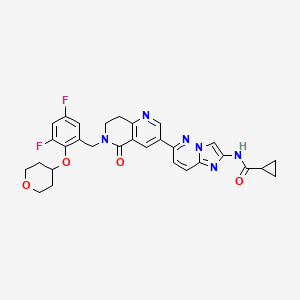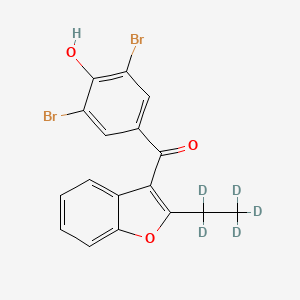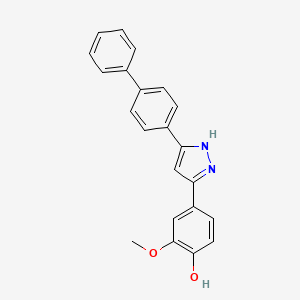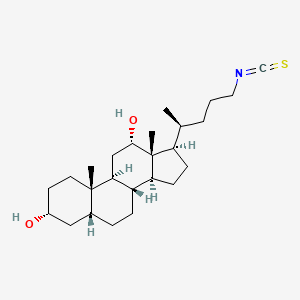
Methyl |A-D-glucopyranoside-13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl α-D-glucopyranoside-13C is a labeled compound used in various scientific research applications. It is a derivative of glucose, where the hydrogen atom at the anomeric carbon is replaced by a methyl group, and the carbon-13 isotope is incorporated into the molecule. This compound is often used in studies involving carbohydrate metabolism, structural biology, and NMR spectroscopy due to its unique isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl α-D-glucopyranoside-13C can be synthesized through the methylation of α-D-glucose using methanol in the presence of an acid catalyst. The reaction typically involves the following steps:
- Dissolve α-D-glucose in methanol.
- Add an acid catalyst, such as hydrochloric acid or sulfuric acid, to the solution.
- Heat the mixture under reflux conditions for several hours.
- Neutralize the reaction mixture with a base, such as sodium bicarbonate.
- Purify the product through crystallization or chromatography.
Industrial Production Methods
Industrial production of methyl α-D-glucopyranoside-13C follows similar steps but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl α-D-glucopyranoside-13C undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form deoxy sugars.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of glucuronic acid or gluconic acid.
Reduction: Formation of deoxyglucose derivatives.
Substitution: Formation of halogenated or alkylated glucose derivatives.
Aplicaciones Científicas De Investigación
Methyl α-D-glucopyranoside-13C is widely used in scientific research, including:
Chemistry: Used as a model compound in carbohydrate chemistry studies.
Biology: Employed in studies of carbohydrate metabolism and enzyme activity.
Medicine: Used in research on glucose transport and metabolism in cells.
Industry: Utilized in the production of labeled compounds for NMR spectroscopy and other analytical techniques.
Mecanismo De Acción
The mechanism of action of methyl α-D-glucopyranoside-13C involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The carbon-13 isotope labeling allows researchers to track the compound’s metabolic fate using NMR spectroscopy. The molecular targets include enzymes involved in glycolysis, gluconeogenesis, and other carbohydrate metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methyl β-D-glucopyranoside: Similar structure but with a different anomeric configuration.
Methyl α-D-galactopyranoside: Similar structure but with a different sugar moiety.
Methyl α-D-mannopyranoside: Similar structure but with a different sugar moiety.
Uniqueness
Methyl α-D-glucopyranoside-13C is unique due to its isotopic labeling, which allows for detailed studies of carbohydrate metabolism and enzyme activity. The incorporation of the carbon-13 isotope provides a valuable tool for researchers using NMR spectroscopy to investigate molecular structures and dynamics.
Propiedades
Fórmula molecular |
C7H14O6 |
|---|---|
Peso molecular |
195.18 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxy(613C)oxane-3,4,5-triol |
InChI |
InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6-,7+/m1/s1/i7+1 |
Clave InChI |
HOVAGTYPODGVJG-HAOKITBKSA-N |
SMILES isomérico |
CO[13C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES canónico |
COC1C(C(C(C(O1)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[1-[6-(trifluoromethyl)quinazolin-4-yl]piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B12408043.png)

![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12408052.png)








![(2R,3S,5R)-2-[2,6-bis(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12408110.png)

![2,2,2-trideuterio-1-[(3S,8S,9S,10R,13S,14S,17S)-17-deuterio-3-methoxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12408120.png)
